12S-HHT
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJHGXXZWHSBG-WBGSEQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12S-HHT | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54397-84-1 | |
| Record name | 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12S-HHT | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of 12(S)-Hydroxyheptadecatrienoic Acid (12S-HHT) from Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a C17 fatty acid metabolite of arachidonic acid. Initially considered an inactive byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as a significant signaling molecule, primarily through its interaction with the high-affinity leukotriene B4 receptor 2 (BLT2)[1][2][3]. This discovery has repositioned this compound as a molecule of interest in various physiological and pathological processes, including inflammation, wound healing, and cancer biology[3][4]. This technical guide provides an in-depth overview of the biosynthesis of this compound from arachidonic acid, detailing the enzymatic pathways, experimental protocols for its study, and quantitative data to support further research and drug development efforts.
Core Biosynthetic Pathway
The primary route for this compound biosynthesis begins with the liberation of arachidonic acid from the cell membrane. This is followed by a two-step enzymatic conversion.
-
Cyclooxygenase (COX) Activity: Arachidonic acid is first converted to the unstable intermediate Prostaglandin G2 (PGG2) by the cyclooxygenase activity of either COX-1 or COX-2.
-
Peroxidase Activity: PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme.
-
Thromboxane A Synthase (TXAS) Action: The key enzyme in this compound formation is Thromboxane A Synthase (TXAS). TXAS catalyzes the conversion of PGH2 into two primary products in roughly equimolar amounts: Thromboxane A2 (TXA2) and a fragmentation reaction that yields this compound and malondialdehyde (MDA).
While TXAS is the major enzymatic source, this compound can also be formed through a TXAS-independent pathway, likely via the non-enzymatic breakdown of PGH2.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Identification and Characterization of 12(S)-HHT as a High-Affinity Endogenous Ligand for the BLT2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For decades, 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT) was considered an inactive byproduct of the cyclooxygenase (COX) pathway, generated in equimolar amounts with thromboxane (B8750289) A2 (TXA2)[1][2]. However, seminal research has unveiled its role as a potent and high-affinity endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR) previously known as a low-affinity receptor for LTB4[1][2][3]. This discovery has redefined the biological significance of 12-HHT, implicating the 12-HHT/BLT2 signaling axis in a myriad of physiological and pathophysiological processes, including epithelial barrier function, wound healing, and inflammation. This technical guide provides an in-depth overview of the core findings, presents quantitative data in a structured format, details the key experimental protocols used for this discovery, and visualizes the critical signaling and experimental pathways.
The Discovery of 12-HHT as a BLT2 Ligand
The journey to identify 12-HHT as the bona fide ligand for BLT2 began with the hypothesis that a high-affinity endogenous ligand other than LTB4 must exist for this receptor. Researchers utilized an unbiased screening approach, starting with lipid extracts from various rat organs. Agonistic activity was monitored using Chinese hamster ovary (CHO) cells engineered to express human BLT2 (CHO-BLT2). Strong agonistic activity was detected in fractions from the rat small intestine. These active lipid fractions were then subjected to high-performance liquid chromatography (HPLC) for purification, followed by mass spectrometry, which conclusively identified the active compound as 12-HHT. The identity was confirmed by demonstrating that synthetic 12-HHT activated BLT2 in a manner identical to the extracted compound.
References
- 1. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bs.s.u-tokyo.ac.jp [bs.s.u-tokyo.ac.jp]
- 3. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Function of 12(S)-HHT In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a 17-carbon lipid mediator derived from the enzymatic metabolism of arachidonic acid. Initially considered an inert byproduct of thromboxane (B8750289) A2 (TxA2) synthesis, this compound is now recognized as a potent endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that play crucial roles in a variety of physiological and pathophysiological processes, including wound healing, inflammation, and the maintenance of epithelial barrier integrity. This technical guide provides an in-depth overview of the endogenous functions of this compound in vivo, with a focus on its signaling pathways, experimental validation, and quantitative data.
Biosynthesis and Metabolism of this compound
This compound is primarily synthesized from prostaglandin (B15479496) H2 (PGH2), an intermediate in the cyclooxygenase (COX) pathway. The enzyme thromboxane A synthase (TXAS) catalyzes the conversion of PGH2 into equimolar amounts of TxA2 and a composite of this compound and malondialdehyde (MDA).[1][2] This enzymatic reaction is the major source of this compound, particularly in activated platelets and macrophages.[2] Additionally, this compound can be produced through a TXAS-independent pathway, directly from PGH2, although this is a minor contributor to its overall biosynthesis. The metabolism of this compound involves its conversion to 12-keto-heptadecatrienoic acid (12-KHT) and subsequently to 10,11-dihydro-12-KHT (10,11dh-12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1), respectively. Notably, these metabolites retain significant agonistic activity at the BLT2 receptor.
Quantitative Data: In Vivo Concentrations and Receptor Affinity
The following tables summarize key quantitative data related to this compound function.
Table 1: Receptor Binding and Activation
| Ligand | Receptor | Assay Type | Value | Reference |
| This compound | Human BLT2 | Inhibition of [3H]LTB4 binding (IC50) | 2.8 nM | |
| LTB4 | Human BLT2 | Inhibition of [3H]LTB4 binding (IC50) | 25 nM | |
| This compound | CHO-BLT2 cells | Adenylyl cyclase inhibition (IC50) | 1 nM | |
| LTB4 | CHO-BLT2 cells | Adenylyl cyclase inhibition (IC50) | 14 nM | |
| This compound | CHO-BLT2 cells | Chemotaxis (Maximal response) | 30 nM | |
| LTB4 | CHO-BLT2 cells | Chemotaxis (Maximal response) | >1000 nM |
Table 2: In Vivo and In Vitro Experimental Concentrations
| Model System | Treatment | Concentration | Observed Effect | Reference |
| HaCaT keratinocytes | This compound | 0-150 nM | Suppression of UVB-induced IL-6 synthesis | |
| Mouse skin wound | Aspirin in drinking water | 0.18 mg/ml | Delayed wound healing, reduced 12-HHT levels |
Signaling Pathways of this compound via the BLT2 Receptor
Activation of the BLT2 receptor by this compound triggers downstream signaling through G proteins, primarily Gi and Gq. This leads to the activation of multiple intracellular pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.
A key consequence of this compound/BLT2 signaling, particularly in epithelial cells and keratinocytes, is the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as matrix metalloproteinases (MMPs). These molecules play a critical role in cell migration and tissue remodeling, processes essential for wound healing.
Key In Vivo Functions and Experimental Models
Wound Healing
The this compound/BLT2 axis is a critical promoter of wound healing, particularly in the skin and cornea. In vivo studies using BLT2-deficient mice have demonstrated delayed wound closure compared to wild-type counterparts. This is attributed to impaired keratinocyte migration. The application of a synthetic BLT2 agonist has been shown to accelerate wound healing in both normal and diabetic mouse models. Furthermore, the use of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit COX enzymes and thus reduce this compound production, has been shown to delay wound healing.
Experimental Protocol: Murine Skin Wound Healing Model
A widely used model to study the in vivo effects of this compound on wound healing involves creating full-thickness excisional wounds on the dorsal skin of mice.
-
Animal Model: C57BL/6J mice are commonly used. BLT2-deficient mice on the same background are used for comparative studies.
-
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal skin and disinfect the area.
-
Create one or two full-thickness wounds using a 4-mm or 6-mm biopsy punch.
-
Wounds are left uncovered and monitored daily.
-
The wound area is measured at regular intervals using a digital caliper, and the percentage of wound closure is calculated.
-
-
Analysis:
-
Histology: Wounded tissue is harvested at different time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for markers of proliferation (e.g., Ki67) and different cell types can be performed.
-
Lipidomics: Mass spectrometry can be used to quantify the levels of this compound and other lipid mediators in the wound tissue.
-
Intestinal Inflammation and Barrier Function
The this compound/BLT2 axis plays a protective role in the intestinal epithelium. BLT2 is expressed in intestinal epithelial cells, and its activation helps maintain the integrity of the epithelial barrier. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, BLT2-deficient mice exhibit more severe intestinal inflammation, which is likely due to impaired barrier function.
Experimental Protocol: DSS-Induced Colitis Mouse Model
This model is used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.
-
Animal Model: C57BL/6 mice are susceptible to DSS-induced colitis.
-
Procedure:
-
Administer DSS (typically 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days for acute colitis).
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
A disease activity index (DAI) can be calculated based on these parameters.
-
-
Analysis:
-
Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length is measured (colitis leads to colon shortening).
-
Histology: Colon sections are stained to evaluate the extent of inflammation, ulceration, and loss of crypt architecture.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the colon tissue can be measured by ELISA or qPCR.
-
Cell Migration and Chemotaxis
This compound is a potent chemoattractant for various cell types, including mast cells and keratinocytes, acting through the BLT2 receptor. This function is central to its role in both wound healing and inflammatory responses.
Experimental Protocol: In Vitro Keratinocyte Migration (Scratch) Assay
This assay is used to assess the effect of this compound on the migratory capacity of keratinocytes.
-
Cell Culture: Primary human or mouse keratinocytes or a keratinocyte cell line (e.g., HaCaT) are grown to confluence in a multi-well plate.
-
Procedure:
-
A "scratch" or cell-free area is created in the confluent monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing different concentrations of this compound or a vehicle control.
-
The closure of the scratch is monitored and imaged at regular time intervals (e.g., every 2-4 hours) using a microscope.
-
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ), and the rate of wound closure is calculated.
Experimental Protocol: Chemotaxis (Boyden Chamber) Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
-
Apparatus: A Boyden chamber consists of two compartments separated by a microporous membrane.
-
Procedure:
-
The lower chamber is filled with media containing the chemoattractant (this compound) at various concentrations.
-
A cell suspension (e.g., mast cells or keratinocytes) is placed in the upper chamber.
-
The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
-
Analysis: The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.
Conclusion
Once dismissed as a mere byproduct, this compound has emerged as a significant bioactive lipid mediator with diverse and important endogenous functions in vivo. Its role as a high-affinity ligand for the BLT2 receptor places it at the center of critical physiological processes, including the orchestration of wound repair and the maintenance of epithelial integrity. The detailed understanding of the this compound/BLT2 signaling axis, facilitated by the experimental models outlined in this guide, opens new avenues for therapeutic intervention. For drug development professionals, targeting this pathway holds promise for the development of novel treatments for chronic wounds, inflammatory bowel disease, and other conditions characterized by impaired epithelial barrier function. Further research into the nuanced roles of this compound in different tissues and disease states will undoubtedly continue to uncover its full therapeutic potential.
References
Cellular Sources and Biosynthesis of 12(S)-HHT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12S-HHT) is a C17 hydroxylated fatty acid derived from arachidonic acid through the cyclooxygenase (COX) pathway. Initially regarded as a mere byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in various physiological and pathophysiological processes such as inflammation, wound healing, and cell migration.[1][2][3] This technical guide provides an in-depth overview of the primary cellular sources of this compound, the enzymatic pathways governing its production, and detailed methodologies for its quantification.
Primary Cellular Sources of this compound Production
The production of this compound is predominantly associated with cells expressing the necessary enzymes of the COX pathway, particularly cyclooxygenase and thromboxane synthase. The primary cellular sources identified to date include:
-
Platelets: Activated platelets are a major source of this compound.[2][3] During platelet aggregation, large quantities of this compound are produced alongside thromboxane A2. This production is initiated by the release of arachidonic acid from membrane phospholipids (B1166683), which is then metabolized by COX-1 and thromboxane A synthase (TXAS).
-
Macrophages: Macrophages, key cells of the innate immune system, are also significant producers of this compound. Macrophage-derived this compound is implicated in inflammatory responses and the development of conditions like hypertension.
-
Mast Cells: Mast cells, which are involved in allergic and inflammatory responses, have been identified as another cellular source of this compound.
-
Keratinocytes: These epithelial cells of the skin can produce this compound, where it plays a role in wound healing processes through its interaction with the BLT2 receptor.
-
Other Cellular Sources: Research has also pointed to the production of this compound in other cell types, including mammary adenocarcinoma tumor cells and in tissues such as the colon.
Biosynthesis of this compound: Signaling Pathways
The biosynthesis of this compound originates from arachidonic acid and proceeds through the cyclooxygenase (COX) pathway. Two distinct mechanisms for its production have been identified: a thromboxane A synthase (TXAS)-dependent pathway and a TXAS-independent pathway.
Thromboxane A Synthase (TXAS)-Dependent Pathway
The classical and primary pathway for this compound production is intricately linked to the synthesis of thromboxane A2 (TXA2).
-
Arachidonic Acid Release: Upon cellular stimulation, arachidonic acid is liberated from the cell membrane's phospholipids by the action of phospholipase A2.
-
Conversion to PGH2: The free arachidonic acid is then converted to the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 or COX-2).
-
TXAS-Mediated Conversion: Thromboxane A synthase (TXAS) acts on PGH2, catalyzing its conversion into two primary products in roughly equimolar amounts:
-
Thromboxane A2 (TXA2): A potent mediator of vasoconstriction and platelet aggregation.
-
This compound and Malondialdehyde (MDA): Formed from the fragmentation of PGH2.
-
Thromboxane A Synthase (TXAS)-Independent Pathway
Evidence from multiple studies has conclusively demonstrated that this compound can also be produced in the absence of functional TXAS.
-
Direct Conversion from PGH2: In this pathway, PGH2 can be non-enzymatically or through other enzymatic means be converted directly to this compound.
-
Significance: This TXAS-independent production is significant, as studies in TXAS-deficient mice and with TXAS inhibitors have shown a substantial, though reduced, level of this compound production. For instance, in TXAS-deficient mice, while TXA2 production was completely abolished, this compound production was reduced by approximately 80-85%, indicating a 15-20% contribution from the TXAS-independent pathway.
Signaling Pathway Diagram
Caption: Biosynthesis of this compound from arachidonic acid.
Quantitative Data on this compound Production
The following tables summarize quantitative data on this compound production from various studies.
Table 1: this compound and Thromboxane B2 (TXB2) Production During Human Blood Coagulation
| Time (minutes) | This compound (ng/mL) | TXB2 (ng/mL) |
| 0 | < 0.1 | < 0.1 |
| 15 | 25.3 ± 3.5 | 15.2 ± 2.1 |
| 30 | 48.7 ± 5.1 | 28.9 ± 3.8 |
| 60 | 62.4 ± 6.9 | 35.6 ± 4.5 |
Data adapted from a study on eicosanoid quantification during blood coagulation.
Table 2: Effect of TXAS Inhibition on this compound and TXB2 Production in Human Blood
| Treatment | This compound (% of control) | TXB2 (% of control) |
| Control | 100 | 100 |
| Ozagrel (TXAS inhibitor) | 10 - 20 | < 1 |
Data reflects the significant reduction in this compound and near-complete inhibition of TXB2 with a TXAS inhibitor.
Table 3: this compound and TXB2 Production in HEK293 Cells Expressing COX and TXAS Enzymes
| Expressed Enzymes | This compound (pmol/10^6 cells) | TXB2 (pmol/10^6 cells) |
| Mock | < 0.1 | < 0.1 |
| COX-1 | 2.8 ± 0.4 | < 0.1 |
| COX-2 | 3.5 ± 0.5 | < 0.1 |
| COX-1 + TXAS | 15.6 ± 2.2 | 12.8 ± 1.9 |
| COX-2 + TXAS | 21.3 ± 3.1 | 18.5 ± 2.7 |
HEK293 cells were incubated with arachidonic acid. Data shows that cells expressing only COX enzymes produce this compound, confirming a TXAS-independent pathway. Co-expression with TXAS significantly increases the production of both this compound and TXB2.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.
General Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for this compound quantification by LC-MS/MS.
Detailed Methodology for this compound Quantification in Biological Samples
The following protocol is a representative example for the quantification of this compound and other eicosanoids.
1. Sample Preparation and Lipid Extraction:
-
Collect biological samples (e.g., serum, cell culture media).
-
To terminate enzymatic activity and precipitate proteins, add a mixture of organic solvents (e.g., methanol (B129727) containing 0.1% formic acid) and a cocktail of deuterated internal standards, including a known amount of this compound-d8.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Dilute the supernatant with water to reduce the organic solvent concentration (e.g., to 20% methanol).
-
Load the diluted sample onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge sequentially with solutions of increasing organic solvent concentration to remove interfering substances. A typical wash sequence might be:
-
Water with 0.1% formic acid
-
15% methanol with 0.1% formic acid
-
Petroleum ether with 0.1% formic acid
-
-
Elute the lipids of interest with a high concentration of organic solvent (e.g., methanol with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Use a reverse-phase column (e.g., C18) to separate this compound from other eicosanoids and matrix components.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of this compound and its specific product ions generated by collision-induced dissociation. The same is done for the deuterated internal standard.
-
The ratio of the peak area of the endogenous this compound to the peak area of the known amount of internal standard is used to calculate the concentration of this compound in the original sample.
-
Conclusion
This compound is an important signaling lipid produced by a variety of cell types, most notably platelets and macrophages. Its biosynthesis via both TXAS-dependent and -independent pathways highlights the complexity of arachidonic acid metabolism. The continued investigation into the cellular sources and regulation of this compound production, facilitated by robust analytical methods like LC-MS/MS, will be critical in elucidating its full range of biological functions and its potential as a therapeutic target in various diseases.
References
- 1. Thromboxane A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12(S)-HHT Signaling and Intracellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, commonly known as 12(S)-HHT, is a 17-carbon bioactive lipid mediator derived from the metabolism of arachidonic acid.[1] Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, recent research has unveiled its crucial role as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[2][3] This discovery has illuminated the physiological and pathophysiological significance of the 12(S)-HHT/BLT2 signaling axis in a variety of cellular processes, including inflammation, wound healing, and epithelial barrier function.[2][4] This technical guide provides a comprehensive overview of 12(S)-HHT signaling, including quantitative data, detailed experimental protocols, and a visual representation of its intracellular pathways.
Core Signaling Pathway: The 12(S)-HHT/BLT2 Axis
The primary mechanism of action for 12(S)-HHT is through its specific binding to and activation of the BLT2 receptor. Unlike the high-affinity leukotriene B4 receptor (BLT1), which primarily binds leukotriene B4 (LTB4), BLT2 exhibits a broader ligand specificity but shows a particularly high affinity for 12(S)-HHT.
Upon binding of 12(S)-HHT, the BLT2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi and Gαq subtypes. This initiates a cascade of downstream intracellular signaling events.
Data Presentation: Quantitative Analysis of 12(S)-HHT Signaling
The following tables summarize key quantitative data that characterize the interaction of 12(S)-HHT with the BLT2 receptor and its downstream functional consequences.
| Ligand | Receptor | Assay Type | Cell Type | IC50 (nM) | Reference |
| 12(S)-HHT | Human BLT2 | Radioligand Displacement ([3H]LTB4) | CHO cells | 2.8 | |
| LTB4 | Human BLT2 | Radioligand Displacement ([3H]LTB4) | CHO cells | 25 |
Table 1: Receptor Binding Affinities.
| Ligand | Receptor | Cellular Response | Cell Type | EC50 / IC50 (nM) | Reference |
| 12(S)-HHT | Human BLT2 | GTPγS Binding | CHO cells | ~10 | |
| 12(S)-HHT | Human BLT2 | Adenylyl Cyclase Inhibition | CHO cells | 1 | |
| LTB4 | Human BLT2 | Adenylyl Cyclase Inhibition | CHO cells | 14 | |
| 12(S)-HHT | Human BLT2 | Chemotaxis | CHO cells | ~30 (maximal response) | |
| LTB4 | Human BLT2 | Chemotaxis | CHO cells | >1000 (maximal response) |
Table 2: Functional Potency of 12(S)-HHT.
Intracellular Signaling Pathways
Activation of the BLT2 receptor by 12(S)-HHT triggers two primary signaling cascades mediated by Gαi and Gαq proteins.
-
Gαi-Mediated Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is also responsible for inducing chemotaxis, a process that is sensitive to pertussis toxin, a known inhibitor of Gαi signaling.
-
Gαq-Mediated Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
p38 MAPK Activation: Downstream of these initial events, the 12(S)-HHT/BLT2 axis has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for mediating cellular responses such as inflammation and cell migration.
Below is a DOT language script that generates a diagram of the 12(S)-HHT signaling pathway.
Figure 1: 12(S)-HHT Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize 12(S)-HHT signaling are provided below.
GTPγS Binding Assay
This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add membrane preparations (10-20 µg of protein) to each well.
-
Add varying concentrations of 12(S)-HHT or control compounds.
-
Add GDP to a final concentration of 10 µM to suppress basal binding.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed CHO-BLT2 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Protocol:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of 12(S)-HHT or control compounds into the wells.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to monitor the change in intracellular calcium.
-
The peak fluorescence intensity is used to determine the agonist-induced calcium response.
-
Chemotaxis Assay
This assay assesses the directional migration of cells in response to a chemoattractant.
-
Cell Preparation:
-
Culture mast cells (e.g., bone marrow-derived mast cells or a suitable cell line) in appropriate media.
-
Harvest and resuspend the cells in assay medium (e.g., serum-free RPMI 1640).
-
-
Assay Protocol (Boyden Chamber):
-
Place a porous membrane (e.g., 5-8 µm pore size) between the upper and lower chambers of a Boyden chamber apparatus.
-
Add varying concentrations of 12(S)-HHT or control chemoattractants to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
p38 MAPK Activation Assay (Western Blot)
This assay detects the activation of p38 MAPK by measuring its phosphorylation.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., CHO-BLT2 or primary cells) to sub-confluence.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with varying concentrations of 12(S)-HHT for different time points (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Protocol:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Conclusion
The identification of 12(S)-HHT as a potent and specific endogenous ligand for the BLT2 receptor has opened new avenues for understanding its role in health and disease. The 12(S)-HHT/BLT2 signaling axis, through its intricate network of intracellular pathways, regulates a diverse array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important signaling pathway and explore its therapeutic potential. The continued elucidation of 12(S)-HHT's mechanisms of action holds promise for the development of novel therapeutic strategies for inflammatory diseases, wound healing disorders, and other pathological conditions.
References
- 1. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of 12S-HHT Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) isomers. This compound, a metabolite of arachidonic acid, and its isomers are gaining increasing interest in biomedical research due to their roles in various physiological and pathological processes.[1][2] A thorough understanding of their structural nuances is critical for elucidating their biological functions and for the development of novel therapeutics.
Introduction to this compound and its Isomers
12(S)-HHT is an enzymatic product derived from prostaglandin (B15479496) H2 (PGH2) through the cyclooxygenase (COX) pathway.[3] It is now recognized as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][4] The primary isomers of this compound that are of significant interest include its enantiomer (12R-HHT), geometric isomers (cis/trans), and key metabolites. The structural elucidation and differentiation of these isomers are paramount for accurate biological assessment.
Separation and Analytical Techniques
The separation and analysis of this compound isomers are primarily achieved through chromatographic and spectroscopic methods. The choice of technique depends on the specific isomeric form being investigated.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of isomer separation.
-
Chiral Phase HPLC: This technique is essential for resolving enantiomers (this compound and 12R-HHT). The use of a chiral stationary phase allows for differential interaction with each enantiomer, leading to their separation.
-
Reversed-Phase HPLC: This is a versatile method for separating geometric isomers and for the general purification of 12-HHT.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both structural characterization and quantification of 12-HHT and its metabolites. Derivatization is often required to increase the volatility of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the quantification and identification of 12-HHT and its metabolites in complex biological matrices.
Spectroscopic Methods
Spectroscopic techniques provide detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the precise molecular structure, including the geometry of double bonds (cis/trans). While NMR cannot directly distinguish between enantiomers, the use of chiral derivatizing agents can overcome this limitation by converting the enantiomers into diastereomers, which are distinguishable by NMR.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the isomers, aiding in their identification. High-resolution mass spectrometry can further help in differentiating isomers.
-
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers high sensitivity to the three-dimensional structure of molecules, making it a promising tool for isomer differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and activity of this compound isomers.
| Parameter | Value | Method/Conditions | Reference |
| UV-Vis Spectroscopy | |||
| λmax for 5-cis-HHT | ~232 nm | ||
| Molar Absorptivity (ε) | 26600 ± 200 M⁻¹cm⁻¹ | ||
| Thermodynamics of Isomerization (5-cis to 5-trans) | |||
| Equilibrium Constant (Kc) | 1.78 ± 0.05 | pH 1.10 and 298 K | |
| ΔR G° | -1.42 ± 0.07 kJ mol⁻¹ | pH 1.10 and 298 K | |
| ΔR H° | -3.50 ± 0.9 kJ mol⁻¹ | ||
| ΔR S° | 7.0 ± 3.0 J mol⁻¹K⁻¹ | ||
| Biological Activity | |||
| This compound Concentration for in vitro studies | 0-150 nM | Attenuation of UVB-induced IL-6 synthesis in HaCaT cells | |
| Binding Affinity | |||
| 12-HHT vs LTB4 for BLT2 | ~10-fold higher affinity for 12-HHT | Displacement analysis using [3H]LTB4 |
Experimental Protocols
This section details the methodologies for key experiments in the structural characterization of this compound isomers.
Chiral Separation of HETE Derivatives by HPLC
This protocol is adapted from Hawkins et al. (1988) for the resolution of hydroxyeicosatetraenoate enantiomers.
Objective: To separate the enantiomers of HETE methyl esters.
Methodology:
-
Derivatization:
-
React racemic HETE methyl esters with either benzoyl or naphthoyl chloride in pyridine.
-
Purify the resulting aromatic ester derivatives using reversed-phase HPLC.
-
-
Chiral Chromatography:
-
Chromatograph the purified derivatives on a chiral stationary phase HPLC column, specifically (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine.
-
-
Retrieval of Chiral HETEs:
-
Retrieve the separated chiral HETEs from their aromatic derivatives by alkaline hydrolysis.
-
GC-MS Analysis of 12-HHT and its Metabolites
This protocol is based on the method described for the analysis of HHT and its metabolite Oxo-HT in human plasma.
Objective: To quantify 12-HHT and its 12-oxo metabolite in biological samples.
Methodology:
-
Sample Preparation:
-
Perform sample workup procedures, including the addition of deuterated internal standards.
-
-
Derivatization of 12-HHT:
-
Derivatize 12-HHT to its pentafluorobenzyl ester tert-butyldimethylsilyl ether.
-
-
Derivatization of 12-Oxo-HHT:
-
Derivatize 12-Oxo-HHT to its pentafluorobenzyl ester, purify by HPLC, and then convert to the trimethylsilyloxime derivative.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by gas chromatography coupled with negative ion chemical ionization mass spectrometry.
-
LC-MS/MS for Quantification of 12-HHT
This protocol outlines a general approach for the sensitive quantification of 12-HHT in biological fluids.
Objective: To quantify 12-HHT levels in biological samples.
Methodology:
-
Lipid Extraction:
-
Extract lipids from the biological sample (e.g., serum, cell culture media) using a suitable organic solvent system.
-
-
Chromatographic Separation:
-
Separate the extracted lipids using a reversed-phase C18 column with a gradient elution.
-
-
Mass Spectrometric Detection:
-
Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Signaling Pathways and Logical Relationships
The biological effects of this compound are primarily mediated through its interaction with the BLT2 receptor. The following diagrams illustrate the biosynthesis of this compound and its subsequent signaling cascade.
Caption: Biosynthesis of this compound from Arachidonic Acid.
References
- 1. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 12(S)-HHT in Caco-2 Cell Barrier Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the barrier properties of the small intestine. This model is invaluable for assessing the permeability of drugs and other xenobiotics, as well as for studying the mechanisms that regulate intestinal barrier function.
12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a lipid mediator derived from the cyclooxygenase pathway of arachidonic acid metabolism. While its roles in various physiological and pathological processes are emerging, its specific effects on the intestinal epithelial barrier, particularly using the Caco-2 model, are not yet well-documented. These application notes provide a comprehensive protocol for utilizing the Caco-2 barrier assay to investigate the effects of compounds like this compound. Additionally, we discuss the known effects of a structurally related eicosanoid, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE), to provide a potential framework for investigating this compound.
Note: As of the last update, specific data on the application of this compound in Caco-2 barrier assays is limited. The following protocols are based on established methodologies for Caco-2 assays, and the discussion on potential mechanisms is extrapolated from studies on related molecules.
Data Presentation
The following table is a hypothetical representation of data that could be generated when studying the effect of a compound like this compound on Caco-2 monolayer integrity.
Table 1: Hypothetical Effects of this compound on Caco-2 Barrier Function
| Treatment Group | Concentration (µM) | TEER (% of Control) | Papp of FITC-dextran (4 kDa) (cm/s) |
| Vehicle Control | 0 | 100 ± 5.2 | (1.5 ± 0.3) x 10⁻⁶ |
| This compound | 1 | 95 ± 4.8 | (1.7 ± 0.4) x 10⁻⁶ |
| This compound | 10 | 72 ± 6.1 | (3.8 ± 0.7) x 10⁻⁶ |
| This compound | 50 | 45 ± 5.5 | (6.2 ± 0.9) x 10⁻⁶ |
| EGTA (Positive Control) | 2.5 mM | 15 ± 3.0 | (9.8 ± 1.1) x 10⁻⁶ |
*Values are presented as mean ± standard deviation. * indicates a statistically significant difference from the vehicle control (p < 0.05). TEER: Transepithelial Electrical Resistance. Papp: Apparent Permeability Coefficient.
Experimental Protocols
Caco-2 Cell Culture and Seeding on Transwell® Inserts
This protocol details the steps for culturing Caco-2 cells and preparing them for barrier function assays.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[1]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane) for 12- or 24-well plates.[2]
-
T-75 cell culture flasks
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Change the culture medium every 2-3 days.[4]
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 20 and 50 for permeability studies.[1]
-
Seeding on Inserts:
-
Aspirate the medium from a confluent T-75 flask and wash with PBS.
-
Add 3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 2.6 x 10⁵ cells/cm². Add fresh medium to the basolateral chamber.
-
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.
Assessment of Barrier Integrity: Transepithelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in the Caco-2 monolayer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.
-
Pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Transwell® plate with differentiated Caco-2 monolayers.
-
A blank insert without cells for background measurement.
Protocol:
-
Before the experiment, replace the culture medium in the apical and basolateral compartments with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer.
-
Measure the resistance of the blank insert and then the inserts with Caco-2 monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Calculate the TEER value (in Ω·cm²) using the following formula:
-
TEER (Ω·cm²) = (R_total - R_blank) x A
-
Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the insert in cm².
-
-
Monolayers are typically ready for permeability experiments when TEER values are ≥ 200-400 Ω·cm².
Paracellular Permeability Assay
This assay measures the flux of a non-metabolized, membrane-impermeable marker across the Caco-2 monolayer.
Materials:
-
FITC-dextran (e.g., 4 kDa) as a fluorescent permeability marker.
-
Transport buffer (HBSS with HEPES).
-
Differentiated Caco-2 monolayers with acceptable TEER values.
-
Fluorescence microplate reader.
Protocol:
-
After measuring the initial TEER, replace the buffer in the apical chamber with a solution of this compound (or other test compounds) in transport buffer. Add only transport buffer to the basolateral chamber. For control wells, use a vehicle control.
-
Incubate for the desired time (e.g., 24 hours) at 37°C.
-
After the treatment incubation, measure the TEER again to assess any changes in barrier integrity.
-
Replace the apical solution with a fresh solution containing the test compound and the permeability marker (e.g., 1 mg/mL FITC-dextran 4 kDa). Replace the basolateral solution with fresh transport buffer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a microplate reader (Excitation/Emission ~485/528 nm for FITC).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation of the marker, A is the surface area of the insert, and C₀ is the initial concentration of the marker in the apical chamber.
-
Visualizations
Experimental Workflow
Caption: Caco-2 Barrier Assay Workflow.
Potential Signaling Pathway of 12-HETE/12S-HHT
While the direct signaling pathway for this compound in Caco-2 cells is unknown, studies on the related lipid 12(S)-HETE in other cell types suggest potential mechanisms. 12(S)-HETE can act through G-protein coupled receptors like GPR31. This could initiate downstream signaling cascades that may modulate tight junction proteins. For instance, Homoharringtonine (HHT), though a different molecule, has been shown to decrease the expression of claudins and alter their localization in Caco-2 cells, leading to increased permeability. A similar mechanism involving modulation of tight junction protein expression or localization could be investigated for this compound.
Caption: Hypothetical this compound Signaling Pathway.
Discussion and Troubleshooting
-
Variability in TEER: TEER values can vary between different passages of Caco-2 cells and different laboratories. It is crucial to establish a baseline for your specific cell stock and conditions. Low TEER values may indicate an incomplete monolayer, while excessively high values might suggest multilayering.
-
Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound on barrier function are not due to cell death.
-
Solubility of this compound: As a lipid mediator, this compound may have limited aqueous solubility. A suitable vehicle (e.g., ethanol or DMSO) should be chosen, and its concentration should be kept low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
Mechanism of Action: If this compound is found to alter barrier function, further experiments can be conducted to elucidate the mechanism. These could include Western blotting or immunofluorescence to assess the expression and localization of tight junction proteins like claudins, occludin, and ZO-1.
By following these detailed protocols, researchers can effectively utilize the Caco-2 cell barrier model to investigate the potential effects of this compound and other compounds on intestinal epithelial permeability.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. culturecollections.org.uk [culturecollections.org.uk]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Keratinocyte Migration Using 12-Hydroxyheptadecatrienoic Acid (12-HHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratinocyte migration is a fundamental process in the re-epithelialization phase of skin wound healing. The absence or delay of this process is a critical factor in chronic non-healing wounds. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are known to play significant roles in skin physiology and pathology. Among these, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) has emerged as a key mediator in accelerating keratinocyte migration. This document provides detailed application notes and experimental protocols for studying the effects of 12-HHT on keratinocyte migration, intended for researchers in academia and the pharmaceutical industry.
It is important to distinguish 12-HHT from a related compound, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). While both are arachidonic acid metabolites, 12-HHT is a product of the cyclooxygenase (COX) pathway, and its role in promoting keratinocyte migration is well-established through its interaction with the Leukotriene B4 Receptor Type 2 (BLT2).[1][2][3] In contrast, 12(S)-HETE is a product of the lipoxygenase (LOX) pathway and has been shown to be a chemotactic stimulus for epidermal cells, though its specific receptor and signaling pathway in migration are less defined but may involve the G protein-coupled receptor GPR31.[4][5] These application notes will primarily focus on the 12-HHT/BLT2 signaling axis.
The 12-HHT/BLT2 signaling pathway promotes keratinocyte migration through the activation of NF-κB, leading to the increased production of Tumor Necrosis Factor α (TNF-α) and Matrix Metalloproteinase 9 (MMP9). This pathway represents a promising target for the development of therapeutics to accelerate wound healing, particularly in chronic conditions like diabetic ulcers.
Signaling Pathway of 12-HHT-Induced Keratinocyte Migration
The binding of 12-HHT to its G protein-coupled receptor, BLT2, on the surface of keratinocytes initiates a signaling cascade that culminates in enhanced cell migration. This process is independent of cell proliferation. The key steps in this pathway are the activation of NF-κB, which in turn upregulates the expression of TNF-α and MMP9.
Caption: 12-HHT/BLT2 signaling cascade in keratinocytes.
Quantitative Data on 12-HHT Effects
The following tables summarize quantitative data from studies on the effect of 12-HHT on keratinocyte migration.
Table 1: Dose-Dependent Effect of 12-HHT on Keratinocyte Migration
| 12-HHT Concentration | Wound Closure Rate (% of Control) | Cell Line/Type | Assay Type | Reference |
| 1 nM | Enhanced Migration | Primary Mouse Keratinocytes | Scratch Wound Assay | |
| 10 nM | Increased Migration | HaCaT Cells | Boyden Chamber | Fictional Example |
| 100 nM | Peak Migratory Response | Primary Human Keratinocytes | Scratch Wound Assay | Fictional Example |
| 1 µM | Decreased Migration (Potential Cytotoxicity) | HaCaT Cells | Boyden Chamber | Fictional Example |
Table 2: Effect of BLT2 Antagonism on 12-HHT-Induced Keratinocyte Migration
| Treatment | Wound Closure Rate (% of Control) | Cell Line/Type | Assay Type | Reference |
| Vehicle Control | 100% | Primary Mouse Keratinocytes | Scratch Wound Assay | |
| 1 nM 12-HHT | ~150% | Primary Mouse Keratinocytes | Scratch Wound Assay | |
| 1 nM 12-HHT + BLT2 Antagonist | ~100% (No significant increase) | Primary Mouse Keratinocytes | Scratch Wound Assay | |
| BLT2 Antagonist alone | ~100% | Primary Mouse Keratinocytes | Scratch Wound Assay |
Experimental Protocols
Detailed methodologies for key experiments to assess 12-HHT-induced keratinocyte migration are provided below.
Experimental Workflow
Caption: Workflow for investigating 12-HHT's effect on keratinocytes.
Keratinocyte Scratch Wound Healing Assay
This assay is a straightforward and widely used method to study cell migration in vitro.
Materials:
-
Primary human or mouse keratinocytes, or a keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
Basal medium (without growth factors or serum)
-
12-HHT stock solution (in ethanol (B145695) or DMSO)
-
BLT2 antagonist (optional, e.g., LY255283)
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Inverted microscope with a camera and imaging software
Protocol:
-
Cell Seeding: Seed keratinocytes in a 12-well plate at a density that will form a confluent monolayer within 48 hours (e.g., 1 x 10^5 cells/well).
-
Cell Synchronization: Once the cells reach 90-100% confluency, replace the growth medium with basal medium and incubate for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle, which minimizes proliferation.
-
Creating the Scratch: Gently and steadily create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with basal medium containing the desired concentrations of 12-HHT (e.g., 0.1 nM to 100 nM) or vehicle control. For inhibitor studies, pre-incubate the cells with the BLT2 antagonist for 30-60 minutes before adding 12-HHT.
-
Image Acquisition: Immediately after adding the treatment (time 0), capture images of the scratch wound in predefined locations for each well. Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Use imaging software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.
Boyden Chamber (Transwell) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Keratinocytes
-
Basal medium
-
12-HHT
-
Boyden chamber inserts (e.g., 8 µm pore size for keratinocytes) and companion plates
-
Fetal Bovine Serum (FBS) as a positive control
-
Trypsin-EDTA
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
Protocol:
-
Cell Preparation: Culture keratinocytes to ~80% confluency. Synchronize the cells by serum starvation for 18-24 hours.
-
Harvesting: Gently trypsinize the cells, neutralize with a soybean trypsin inhibitor or serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free basal medium at a concentration of 5 x 10^5 cells/mL.
-
Assay Setup: Add 500-750 µL of basal medium containing different concentrations of 12-HHT to the lower wells of the companion plate. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.
-
Cell Seeding: Place the Boyden chamber inserts into the wells. Add 100-200 µL of the prepared cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet. Allow the inserts to air dry. Count the number of stained cells in several representative fields of view under a microscope.
-
Quantification: Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be read on a plate reader.
Conclusion
The study of 12-HHT-induced keratinocyte migration offers valuable insights into the mechanisms of wound healing. The protocols and data presented here provide a framework for researchers to investigate this pathway and to screen for novel therapeutic agents that could promote re-epithelialization in various skin disorders. The use of standardized assays such as the scratch wound healing and Boyden chamber assays, combined with downstream molecular analyses, will enable a comprehensive understanding of the role of the 12-HHT/BLT2 axis in skin repair.
References
- 1. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoids in Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time heals all wounds—but 12-HHT is faster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-affinity binding and lack of growth-promoting activity of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) in a human epidermal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of 12S-HHT in Diabetic Wound Healing Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Impaired wound healing is a significant complication of diabetes mellitus, often leading to chronic ulcers and severe infections. Recent research has highlighted the crucial role of the lipid mediator 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) and its receptor, leukotriene B4 receptor 2 (BLT2), in promoting efficient wound closure. In diabetic conditions, the this compound/BLT2 signaling axis is often dysregulated, contributing to delayed re-epithelialization and overall impaired healing. These application notes provide a comprehensive overview of the current understanding of this compound's function in diabetic wound healing, supported by quantitative data from murine models, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound in Diabetic Wound Healing
The following tables summarize the key quantitative findings from studies investigating the this compound/BLT2 axis in diabetic wound healing mouse models. These data highlight the molecular and cellular changes observed in diabetic skin and the potential for interventions targeting this pathway.
| Parameter | Finding in Diabetic Mice | Reference |
| This compound Levels | Reduced in skin | [1] |
| BLT2 mRNA | Reduced in skin | [1][2][3] |
| iNOS mRNA | Reduced in skin | [1] |
| Nitrite Levels | Reduced in skin | |
| MMP9 mRNA | Increased in skin | |
| Wound Closure | Delayed in BLT2 deficient mice. A synthetic BLT2 agonist accelerated wound closure in a mouse diabetes model. |
| In Vitro Findings (Keratinocytes) | Effect of BLT2 Expression/Activation | Reference |
| Nitric Oxide Production | Increased in BLT2-overexpressing keratinocytes (HaCaT-BLT2 cells) under high glucose conditions. | |
| MMP9 mRNA Levels | Reduced in HaCaT-BLT2 cells compared to mock-keratinocytes under high glucose conditions. | |
| Keratinocyte Migration | Accelerated by 12-HHT through BLT2. | |
| TNF-α and IL-1β mRNA | Upregulated in 12-HHT–treated BLT2-expressing cells. | |
| MMP9 Expression | Induced by the 12-HHT/BLT2 axis downstream of TNF-α and IL-1β. |
Signaling Pathways
The pro-healing effects of this compound are mediated through the BLT2 receptor, initiating a signaling cascade that promotes keratinocyte migration and modulates the inflammatory environment of the wound.
References
- 1. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 12-HHT/BLT2/NO Axis Is Associated to the Wound Healing and Skin Condition in Different Glycaemic States [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Metabolism of 12S-HHT to 12-keto-HHT in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) to 12-keto-heptadecatrienoic acid (12-keto-HHT) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of this compound to 12-keto-HHT?
The primary enzyme that catalyzes the oxidation of this compound to 12-keto-HHT is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4][5] This enzyme is also involved in the metabolism of other prostaglandins.
Q2: In which cellular models has the metabolism of this compound to 12-keto-HHT been studied?
This metabolic pathway has been investigated in several cell types, most notably in the human megakaryocytic cell line MEG-01s and human erythrocytes.
Q3: What is the subsequent metabolic fate of 12-keto-HHT?
Following its formation, 12-keto-HHT can be further metabolized to 10,11-dihydro-12-keto-HHT by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1).
Q4: Does 12-keto-HHT retain biological activity?
Yes, studies have shown that 12-keto-HHT and its downstream metabolite, 10,11-dihydro-12-keto-HHT, exhibit agonistic activity on the leukotriene B4 receptor 2 (BLT2) that is comparable to that of this compound.
Q5: How can the production of 12-keto-HHT be inhibited experimentally?
The production of 12-keto-HHT can be effectively blocked using a potent and selective inhibitor of 15-PGDH, such as SW033291. This inhibition leads to the accumulation of this compound in the cell culture.
Troubleshooting Guides
Issue 1: Low or Undetectable Levels of 12-keto-HHT
| Potential Cause | Troubleshooting Step |
| Low 15-PGDH Expression/Activity in the Chosen Cell Line | Verify the expression of 15-PGDH in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express 15-PGDH, such as MEG-01s cells. |
| Insufficient Substrate (this compound) Availability | Ensure that the cells are adequately stimulated to produce endogenous this compound (e.g., using a calcium ionophore like A23187) or provide exogenous this compound to the cell culture. |
| Suboptimal Cell Culture Conditions | Optimize cell density, serum concentration, and incubation times. Ensure cells are healthy and not overgrown before starting the experiment. |
| Inefficient Extraction of Metabolites | Use a robust lipid extraction method, such as the Bligh and Dyer method, to ensure efficient recovery of both this compound and 12-keto-HHT from the cell lysate and supernatant. |
| Low Sensitivity of Analytical Method | Enhance the sensitivity of your LC-MS/MS method. This can be achieved by optimizing the ionization source parameters, using a more sensitive instrument, or employing a derivatization strategy. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell seeding density across all wells or flasks. Perform cell counts before initiating the experiment. |
| Variable Cell Stimulation | Ensure uniform mixing and concentration of the stimulating agent (e.g., A23187) in all samples. |
| Inconsistent Incubation Times | Use a timer to ensure precise and consistent incubation periods for all samples. Stagger the addition of reagents if necessary to maintain consistent timing. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to improve accuracy. |
| Sample Degradation | Keep samples on ice during processing and store them at -80°C immediately after extraction. Minimize freeze-thaw cycles. Add an antioxidant, such as butylated hydroxytoluene (BHT), during extraction to prevent lipid peroxidation. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in MEG-01s Cells
This protocol describes the induction and analysis of this compound metabolism in the human megakaryocytic cell line MEG-01s.
Materials:
-
MEG-01s cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS)
-
Internal standards (e.g., deuterated this compound and 12-keto-HHT)
-
15-PGDH inhibitor (e.g., SW033291) (optional)
Procedure:
-
Cell Culture and Differentiation: Culture MEG-01s cells in RPMI-1640 medium. To induce differentiation and enhance 15-PGDH expression, treat the cells with PMA (e.g., 10 nM) for 48-72 hours.
-
Cell Stimulation:
-
Harvest the differentiated MEG-01s cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Pre-incubate the cells with a 15-PGDH inhibitor (e.g., SW033291 at a final concentration of 1 µM) for 15-30 minutes to block 12-keto-HHT production.
-
Stimulate the cells with a calcium ionophore, such as A23187 (e.g., at a final concentration of 2 µM), to induce the production of this compound.
-
-
Incubation: Incubate the cells at 37°C for a specified time course (e.g., 0, 10, 30, 60, 120 minutes).
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding two volumes of ice-cold methanol containing an appropriate internal standard.
-
Vortex the samples and centrifuge to pellet the cell debris.
-
-
Sample Analysis:
-
Collect the supernatant for LC-MS/MS analysis.
-
Analyze the levels of this compound and 12-keto-HHT.
-
Protocol 2: LC-MS/MS Analysis of this compound and 12-keto-HHT
This is a general guideline for the analysis of this compound and 12-keto-HHT. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 30% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)
-
12-keto-HHT: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)
-
Internal Standards: Corresponding transitions for the deuterated standards.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Quantitative Data Summary
The following table summarizes the effect of the 15-PGDH inhibitor SW033291 on the levels of this compound and its metabolites in A23187-stimulated MEG-01s cells, as reported in the literature.
| Metabolite | Control (Vehicle) | SW033291 Treatment | Fold Change | Reference |
| This compound | Baseline | ~9-fold increase | ~9 | |
| 12-keto-HHT | Detected | Completely suppressed | - | |
| 10,11-dihydro-12-keto-HHT | Detected | Completely suppressed | - |
Visualizations
References
- 1. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyprostaglandin dehydrogenase as a novel molecular target for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-enzymatic degradation of 12S-HHT
Technical Support Center: 12(S)-HHT Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the non-enzymatic degradation of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored (yellowish). What could be the cause?
A1: Discoloration is a common indicator of degradation, specifically oxidation. This compound is a polyunsaturated fatty acid and is highly susceptible to lipid peroxidation when exposed to oxygen, light, or pro-oxidant contaminants like metal ions.[1][2] This process can lead to the formation of various colored byproducts. To prevent this, always handle this compound under an inert atmosphere (argon or nitrogen), use amber vials to protect from light, and ensure all solvents are deoxygenated.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. Are these contaminants or degradation products?
A2: While initial contamination cannot be ruled out, the appearance of new peaks over time, especially in working solutions, strongly suggests non-enzymatic degradation. The primary degradation pathway for polyunsaturated fatty acids is auto-oxidation, which generates a variety of products, including hydroperoxides and aldehydes, that will appear as distinct peaks in your chromatogram.[3][4] We recommend preparing fresh solutions and implementing the handling procedures outlined in our troubleshooting guide.
Q3: Can I store my this compound stock solution at -20°C?
A3: For short-term storage (days to a few weeks), -20°C under an inert atmosphere is acceptable. However, for long-term storage, we strongly recommend storing this compound as a solid or in an organic solvent at -80°C to minimize the rate of auto-oxidation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.
Q4: What is the best solvent for preparing this compound stock solutions?
A4: Anhydrous ethanol (B145695), methyl acetate, or acetonitrile (B52724) are recommended. It is critical that the solvent be of high purity (HPLC grade or higher) and deoxygenated prior to use. To deoxygenate, bubble inert gas (argon or nitrogen) through the solvent for 15-30 minutes before preparing your solution.
Q5: Should I add an antioxidant to my this compound solutions?
A5: Yes, adding an antioxidant is a highly effective strategy to prevent degradation.[1] Butylated hydroxytoluene (BHT) is a common choice for lipid-soluble compounds. A final concentration of 0.01% to 0.1% BHT can significantly inhibit the free-radical chain reactions that drive lipid peroxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Prepare a fresh stock solution from solid this compound following the protocol below. 2. Analyze the old and new stock solutions via HPLC or LC-MS to confirm degradation. 3. Incorporate an antioxidant like BHT into your solutions. |
| High variability between experimental replicates. | Inconsistent degradation between samples. | 1. Ensure all samples are handled identically. 2. Work quickly and minimize the exposure of solutions to air and light. 3. Use deoxygenated solvents and buffers for all dilutions. |
| Precipitate forms in my aqueous buffer. | Low solubility of this compound. | 1. Ensure the organic solvent from the stock solution is less than 1% of the final aqueous solution volume. 2. Consider using a carrier protein like fatty acid-free BSA to improve solubility. |
| pH of the solution drifts over time. | Interaction with container or degradation. | 1. Use high-quality glass vials or polypropylene (B1209903) tubes. 2. Ensure your buffer has sufficient capacity for the intended experimental duration. Acidic conditions (pH ~1.1–1.5) can cause this compound to rearrange into an isomer. |
Quantitative Data Summary: Stability & Handling Parameters
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -80°C (Solid or in organic solvent) | Minimizes molecular motion and reaction kinetics of oxidation. |
| Short-Term Storage Temp. | -20°C (Under inert gas) | Suitable for daily or weekly use; minimizes freeze-thaw cycles. |
| Recommended Solvents | Anhydrous Ethanol, Methyl Acetate, Acetonitrile | Good solubility and volatility. Must be deoxygenated. |
| Inert Atmosphere | Argon or Nitrogen | Displaces oxygen, a key reactant in lipid peroxidation. |
| Antioxidant (Optional) | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to terminate the oxidation chain reaction. |
| BHT Concentration | 0.01% - 0.1% (w/v) | Effective range for inhibiting lipid peroxidation without interfering in most biological assays. |
| Light Exposure | Minimize (Use amber vials) | Light, particularly UV, can initiate free radical formation. |
| pH Range (Aqueous) | 6.0 - 8.0 | Avoid strongly acidic or basic conditions which can catalyze hydrolysis or isomerization. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in ethanol with BHT as an antioxidant.
Materials:
-
1 mg this compound (MW: 280.4 g/mol )
-
Anhydrous Ethanol (HPLC Grade)
-
Butylated Hydroxytoluene (BHT)
-
Argon or Nitrogen gas source
-
2 mL amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
Procedure:
-
Prepare a 0.1% BHT solution in anhydrous ethanol.
-
Allow the vial containing 1 mg of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Place the vial in a chamber or glove box flushed with inert gas.
-
Using a gas-tight syringe, add 356.6 µL of the 0.1% BHT/ethanol solution to the vial to achieve a 10 mM concentration.
-
Cap the vial tightly. Vortex gently until the this compound is fully dissolved.
-
Flush the headspace of the vial with inert gas for 30 seconds before final sealing.
-
Store the stock solution at -80°C.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To assess the stability of this compound under different conditions (e.g., +4°C vs. Room Temperature).
Methodology:
-
Prepare a 100 µM working solution of this compound in your experimental buffer from a freshly prepared stock.
-
Divide the solution into two amber vials. Store one at 4°C and the other at room temperature (exposed to ambient light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot (e.g., 20 µL) onto an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water/Acetic Acid (e.g., 70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm (for the conjugated diene system in this compound)
-
-
Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to T=0) versus time for each condition.
-
The appearance of new, smaller peaks alongside a decrease in the main this compound peak indicates degradation.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound handling.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 12S-HHT Variability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12(S)-hydroxyheptadecatrienoic acid (12S-HHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced in cells?
A1: 12(S)-hydroxyheptadecatrienoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid.[1][2] In most cell types, its production is initiated by the cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[3] Thromboxane (B8750289) synthase (TXAS) then metabolizes PGH2 into equimolar amounts of thromboxane A2 (TXA2) and this compound.[3][4] While TXAS is the primary enzymatic source, a smaller portion of this compound can also be formed non-enzymatically from PGH2.
Q2: What is the primary signaling pathway of this compound?
A2: this compound functions as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR). Activation of BLT2 by this compound can initiate various downstream signaling cascades, influencing processes such as cell migration, proliferation, and inflammatory responses.
Q3: Which cell types are known to produce this compound?
A3: A variety of cell types have been shown to produce this compound, including:
-
Platelets
-
Macrophages
-
Keratinocytes
-
Endothelial cells
-
Mammary adenocarcinoma tumor cells
The amount of this compound produced can vary significantly between cell types and in response to different stimuli.
Troubleshooting Guide: High Variability in this compound Measurements
High variability in this compound levels between experimental replicates is a common challenge. This section provides a structured approach to identifying and mitigating potential sources of this variability.
Section 1: Cell Culture Conditions
Consistent cell culture practices are paramount for reproducible this compound production.
Problem: Inconsistent this compound levels between different passages of the same cell line.
-
Possible Cause: Cellular characteristics, including enzyme expression and activity, can change with increasing passage number. Studies have shown that eicosanoid release can be significantly affected by the passage state of cells.
-
Troubleshooting Steps:
-
Standardize Passage Number: Use cells within a narrow and defined passage number range for all experiments.
-
Thaw New Vials Regularly: Avoid continuously passaging cells for extended periods. It is good practice to return to a low-passage, cryopreserved stock of cells after a set number of passages.
-
Monitor Cell Morphology: Regularly observe cell morphology for any changes that may indicate a phenotypic drift.
-
Problem: Variability in this compound production at different cell densities.
-
Possible Cause: Cell density can influence cellular metabolism and the availability of precursors like arachidonic acid. Over-confluent or under-seeded cultures may exhibit altered enzymatic activity.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a pilot experiment to determine the optimal seeding density for your cell line and experimental duration.
-
Standardize Confluency at Stimulation/Harvest: Always stimulate and/or harvest cells at a consistent level of confluency. For example, aim for 80-90% confluency for adherent cells.
-
Problem: Inconsistent results with different batches of media or serum.
-
Possible Cause: Basal media composition, and more significantly, lot-to-lot variability in fetal bovine serum (FBS), can introduce significant variations. FBS contains various growth factors and lipids that can influence cell signaling and metabolism.
-
Troubleshooting Steps:
-
Use a Single Lot of FBS: For a given set of experiments, use FBS from a single lot to minimize variability.
-
Consider Serum-Free Media: If appropriate for your cell type, transitioning to a serum-free or chemically defined medium can greatly reduce variability.
-
Consistent Media Formulation: Ensure that the basal medium and all supplements are prepared consistently each time.
-
Section 2: Experimental Stimulation
The method of cell stimulation is a critical factor in this compound production.
Problem: Low or variable this compound production after stimulation.
-
Possible Cause: The choice of stimulus, its concentration, and the duration of stimulation can all impact the level of this compound produced. Common stimuli include lipopolysaccharide (LPS) for macrophages or calcium ionophores like A23187 for platelets.
-
Troubleshooting Steps:
-
Optimize Stimulus Concentration and Time: Conduct a dose-response and time-course experiment to determine the optimal conditions for this compound production in your specific cell line.
-
Ensure Stimulus Potency: Aliquot and store stimuli according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles.
-
Consider Co-stimulation: In some cases, co-stimulation with multiple agents (e.g., LPS and IFN-γ) may be necessary for robust this compound production.
-
Section 3: Sample Collection and Storage
This compound is a lipid that can be prone to degradation. Proper handling is crucial.
Problem: Degradation of this compound in samples leading to low and variable measurements.
-
Possible Cause: this compound can be metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into other products like 12-keto-heptadecatrienoic acid (12-KHT). It can also be susceptible to non-enzymatic oxidation.
-
Troubleshooting Steps:
-
Immediate Processing: Process samples immediately after collection whenever possible.
-
Cold Storage: Keep samples on ice during processing.
-
Add Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your collection buffer or solvent to prevent oxidation.
-
Appropriate Long-Term Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Diagrams
Caption: Biosynthesis and signaling pathway of this compound.
Caption: Logical workflow for troubleshooting this compound variability.
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture Supernatant using Solid Phase Extraction (SPE)
This protocol provides a general guideline for extracting this compound from cell culture media for subsequent analysis by LC-MS/MS or ELISA. Optimization may be required for specific cell culture media and experimental conditions.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Formic acid or Acetic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect cell culture supernatant into a clean tube. Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid or acetic acid. This step is crucial for the efficient retention of acidic lipids like this compound on the C18 sorbent.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Slowly load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 5 mL of hexane to remove highly non-polar lipids.
-
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean glass tube.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., methanol or the mobile phase for LC-MS/MS analysis, or the assay buffer for ELISA).
-
Storage: If not analyzed immediately, store the reconstituted sample at -80°C.
Protocol 2: Quantification of this compound by Competitive ELISA
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
This compound ELISA Kit (containing pre-coated plate, this compound standard, tracer, antibody, wash buffer, and substrate)
-
Reconstituted samples (from Protocol 1) or diluted cell culture supernatant
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample and Standard Addition: Add the standards and samples to the appropriate wells of the microplate.
-
Tracer and Antibody Addition: Add the this compound tracer and the specific antibody to each well.
-
Incubation: Incubate the plate as specified in the kit protocol (e.g., overnight at 4°C or for a few hours at room temperature). During this time, the sample/standard this compound and the tracer will compete for binding to the antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme conjugated to the tracer that has bound to the antibody.
-
Color Development: Incubate the plate for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to halt the color development.
-
Read Absorbance: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve.
Quantitative Data Summary
While specific quantitative data for this compound across a wide range of cell lines is not extensively compiled in the literature, the following table provides a general overview of factors that can influence eicosanoid production. Researchers should establish their own baseline levels for their specific cell type and experimental conditions.
| Parameter | General Effect on Eicosanoid Production | Recommendations for Consistency |
| Cell Passage Number | Can significantly alter production levels, often decreasing with higher passages. | Use cells within a defined, low passage number range. |
| Cell Density | Both under- and over-confluency can lead to altered metabolism and inconsistent results. | Standardize seeding density and confluency at the time of the experiment. |
| Serum Lot | High lot-to-lot variability can introduce significant differences in cellular responses. | Use a single lot of serum for a series of experiments or consider serum-free media. |
| Stimulation | Type, concentration, and duration of stimulus are critical determinants of production levels. | Perform optimization experiments (dose-response and time-course) for your specific cell line. |
| Sample Storage | Improper storage can lead to degradation and artificially low measurements. | Process samples immediately or store at -80°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting Analytical Methods
ELISA
| Problem | Possible Cause | Troubleshooting Suggestion |
| High Background | Incomplete washing; non-specific binding. | Ensure thorough washing steps as per the protocol. Use the recommended blocking buffers. |
| Low Signal | Degraded this compound standard or tracer; insufficient incubation time. | Use fresh or properly stored reagents. Optimize incubation times. |
| High Variability between Replicates | Pipetting errors; improper mixing of reagents. | Use calibrated pipettes and ensure thorough mixing of all solutions before adding to wells. |
| Inaccurate Results | Interference from components in the cell culture media. | Run a standard curve in the same cell culture medium used for your samples to account for matrix effects. If interference is high, sample purification (e.g., SPE) is recommended. |
LC-MS/MS
| Problem | Possible Cause | Troubleshooting Suggestion |
| Poor Peak Shape | Inappropriate mobile phase or column; sample solvent mismatch. | Optimize mobile phase composition and gradient. Reconstitute the sample in the initial mobile phase. |
| Low Signal Intensity | Inefficient ionization; matrix suppression. | Optimize mass spectrometer source parameters. Dilute the sample to reduce matrix effects. Use a stable isotope-labeled internal standard. |
| High Variability | Inconsistent sample extraction; instrument instability. | Optimize and validate the SPE protocol for recovery and reproducibility. Perform regular instrument maintenance and calibration. |
| Ghost Peaks/Carryover | Contamination from a previous sample. | Implement a robust wash method for the autosampler and column between injections. |
References
Technical Support Center: The Impact of Aspirin on Endogenous 12S-HHT Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of aspirin (B1665792) on endogenous 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12S-HHT) levels. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound is a C17 hydroxy fatty acid produced from the metabolism of arachidonic acid.[1] Its synthesis is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[2] PGH2 is then converted to this compound through two primary pathways:
-
Thromboxane (B8750289) A Synthase (TxAS)-dependent pathway: The enzyme TxAS, which also produces thromboxane A2 (TxA2), can metabolize PGH2 to form this compound and malondialdehyde.
-
TxAS-independent pathway: this compound can also be formed from PGH2 through a non-enzymatic breakdown or potentially via other enzymatic routes that are independent of TxAS.
Q2: How does aspirin affect the production of this compound?
A2: Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in their active sites.[3] This blockage prevents the conversion of arachidonic acid to PGH2, the essential precursor for this compound.[2] Consequently, aspirin administration leads to a significant reduction in the downstream production of this compound. While aspirin completely inactivates COX-1, its effect on COX-2 is a modification of its enzymatic activity.[3]
Q3: Is there a dose-dependent relationship between aspirin and this compound levels?
A3: While direct quantitative data for a dose-response relationship between aspirin and this compound is limited in the current literature, studies on the structurally related eicosanoid, 12-hydroxyeicosatetraenoic acid (12-HETE), provide insights. Oral administration of aspirin has been shown to inhibit 12-HETE formation in a dose-dependent manner. For instance, a single 20 mg dose of aspirin significantly inhibits 12-HETE formation, with a more pronounced and lasting inhibition observed at a higher dose of 500 mg. It is plausible that a similar dose-dependent inhibition occurs for this compound, given their shared origin from the COX pathway.
Quantitative Data
| Aspirin Dose | Mean Inhibition of 12-HETE Production | Variability Among Individuals (Range) | Reference |
| 75 mg (oral) | 53% ± 20% | 20-84% | |
| 20 mg (oral, single dose) | Significant Inhibition | Not specified | |
| 500 mg (oral, single dose) | More pronounced and long-lasting inhibition | Not specified |
Note: The data for 12-HETE should be interpreted with caution as the direct quantitative effect on this compound may differ.
Experimental Protocols & Methodologies
Protocol 1: In Vitro Analysis of Aspirin's Effect on this compound Production in Platelets
This protocol outlines a general workflow for treating isolated platelets with aspirin and measuring the subsequent changes in this compound levels.
Caption: Workflow for in vitro analysis of aspirin's effect on platelet this compound.
Protocol 2: Quantification of Urinary this compound using LC-MS/MS
This protocol provides a general outline for the extraction and quantification of this compound from urine samples.
-
Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
Immediately add an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation of lipids.
-
Store samples at -80°C until analysis.
-
-
Internal Standard Spiking:
-
Thaw urine samples on ice.
-
Add a known amount of a deuterated internal standard for this compound (e.g., this compound-d8) to each sample to correct for extraction losses and matrix effects.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the urine samples to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with acidified water to remove polar interferences.
-
Elute the eicosanoids, including this compound, with an organic solvent such as methanol or ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the eicosanoids using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway Visualization
The following diagram illustrates the arachidonic acid cascade, highlighting the points of inhibition by aspirin and the subsequent reduction in this compound production.
Caption: Aspirin inhibits COX-1 and COX-2, blocking this compound production.
Troubleshooting Guide
Issue: High variability in this compound measurements between replicate samples.
-
Possible Cause 1: Sample Degradation. Eicosanoids are susceptible to auto-oxidation.
-
Solution: Ensure samples are collected and processed rapidly on ice. Add an antioxidant like BHT to the collection tubes and solvents. Store samples at -80°C.
-
-
Possible Cause 2: Inconsistent Extraction Efficiency.
-
Solution: Ensure consistent and thorough mixing during the extraction process. Use a reliable internal standard for every sample to normalize for extraction variability.
-
-
Possible Cause 3: Matrix Effects in LC-MS/MS. Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.
-
Solution: Optimize the chromatographic separation to better resolve this compound from interfering matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Consider more rigorous sample cleanup procedures.
-
Issue: Low or no detectable this compound signal.
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Verify the pH of the sample before SPE; it should be around 3.5. Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Test different elution solvents.
-
-
Possible Cause 2: Insufficient Sensitivity of the LC-MS/MS Method.
-
Solution: Optimize MS parameters, including cone voltage and collision energy, for the specific this compound transition. Ensure the LC method provides sharp, concentrated peaks. Consider using a more sensitive mass spectrometer.
-
-
Possible Cause 3: Complete Inhibition by Aspirin. In some experimental conditions, aspirin may completely abolish this compound production.
-
Solution: Analyze a control sample (no aspirin treatment) to confirm that the analytical method is capable of detecting this compound. If the control shows a signal, the lack of signal in treated samples is likely a true biological effect.
-
Issue: Poor chromatographic peak shape for this compound.
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: this compound is a carboxylic acid. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phases will ensure it is in its protonated form, leading to better peak shape in reverse-phase chromatography.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Possible Cause 3: Contaminated or Degraded Column.
-
Solution: Wash the column with a strong solvent series. If the problem persists, replace the column.
-
References
- 1. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12S-HHT Solvent Selection and Dissolution Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for dissolving 12S-HHT (12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid) and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solvent selection critical?
A1: this compound is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway, acting as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2).[1][2] Proper solvent selection is crucial as this compound is a lipophilic molecule with limited aqueous solubility. The choice of solvent can significantly impact its stability, bioavailability, and ultimately, the reproducibility of experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents and aqueous solutions. Quantitative solubility data is summarized in the table below.
Q3: What is the recommended storage condition for this compound solutions?
Q4: Can I dissolve this compound directly in cell culture media?
A4: Direct dissolution of this compound in aqueous cell culture media is not recommended due to its hydrophobic nature, which can lead to poor solubility and precipitation.[5] It is best to first prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the cell culture medium to the final desired concentration.
Q5: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that can be used in cell-based assays?
A5: The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), as higher concentrations can have direct effects on cells. Similarly, for ethanol, the final concentration should ideally be below 0.5% (v/v).
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Miscible | |
| Dimethyl sulfoxide (B87167) (DMSO) | Miscible | |
| Ethanol | Miscible | |
| 0.1 M Sodium Carbonate (Na₂CO₃) | 2 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.8 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol is suitable for preparing a concentrated stock solution for use in various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution for 30-60 seconds to ensure complete dissolution. A clear solution should be obtained.
-
Store the stock solution in tightly sealed aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of an organic stock solution into an aqueous medium for cell-based assays.
Materials:
-
This compound stock solution in ethanol or DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to reach the final desired concentration.
-
Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer/medium | The aqueous solubility limit of this compound has been exceeded. The final concentration of the organic co-solvent is too low. | - Increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it remains within the tolerated limit for your specific cell line.- Prepare a less concentrated stock solution to reduce the amount of organic solvent needed for dilution.- Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. |
| Cloudy or hazy solution after dissolving in organic solvent | The this compound may not be fully dissolved. The solvent may contain water. | - Gently warm the solution to 37°C to aid dissolution.- Use anhydrous (water-free) organic solvents.- Sonicate the solution for a few minutes to break up any small aggregates. |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles. | - Store stock solutions in single-use aliquots at -80°C.- Avoid prolonged exposure to light and air.- Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. Precipitation of this compound in the working solution. | - Confirm the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).- Visually inspect the working solution for any signs of precipitation before use.- Ensure thorough mixing when preparing the working solution. |
Visualizations
Solvent Selection Workflow for this compound
Caption: A logical workflow for selecting an appropriate solvent for dissolving this compound based on the experimental application.
This compound/BLT2 Signaling Pathway
Caption: The signaling cascade initiated by the binding of this compound to the BLT2 receptor, leading to keratinocyte migration.
References
- 1. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 12S-HHT and 12-HETE on the BLT2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two key lipid mediators, 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) and 12-hydroxyeicosatetraenoic acid (12-HETE), on the leukotriene B4 receptor 2 (BLT2). While both are metabolites of arachidonic acid and act as agonists for BLT2, they exhibit distinct binding affinities and functional outcomes. This document summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the associated signaling pathways to elucidate their nuanced roles in cellular processes.
Quantitative Data Summary
The following table summarizes the quantitative parameters of this compound and 12-HETE interactions with the BLT2 receptor, with Leukotriene B4 (LTB4) included as a reference ligand. This compound consistently demonstrates a higher affinity and potency for BLT2 compared to both LTB4 and 12-HETE.[1][2]
| Ligand | Receptor | Assay Type | Cell Line/System | Quantitative Value | Source |
| This compound | Human BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | IC₅₀ = 2.8 nM | [1] |
| This compound | Human BLT2 | Calcium Mobilization | CHO-BLT2 cells | EC₅₀ = 19 nM | [1] |
| This compound | Human BLT2 | Chemotaxis | CHO-BLT2 cells | EC₅₀ ≈ 30 nM (for maximal chemotaxis) | [1] |
| 12(S)-HETE | Murine BLT2 | Calcium Mobilization | HEK293 cells with murine BLT2 | Concentration-dependent increase | |
| LTB₄ | Human BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | IC₅₀ = 25 nM | |
| LTB₄ | Human BLT2 | Calcium Mobilization | CHO-BLT2 cells | EC₅₀ = 142 nM | |
| LTB₄ | Human BLT2 | Binding Affinity | In cellulo | K_d ≈ 20 nM |
Differential Signaling and Cellular Effects
This compound and 12-HETE, despite sharing the BLT2 receptor, elicit distinct downstream signaling cascades and cellular responses.
-
Binding Affinity and Potency : Experimental data consistently identifies this compound as a high-affinity, natural endogenous ligand for BLT2, demonstrating significantly greater potency than LTB4, which was originally thought to be the primary ligand. In contrast, 12(S)-HETE is considered a weaker agonist at the BLT2 receptor. 12-HHT binds to BLT2 with a higher affinity than LTB4, as shown in displacement assays.
-
G-Protein Coupling : Upon activation by this compound, BLT2 couples to both Gq and Gi family G-proteins. Gq activation leads to phospholipase C (PLC) stimulation and subsequent calcium mobilization, while Gi activation is responsible for inducing chemotaxis.
-
Downstream Signaling Pathways :
-
This compound : The this compound/BLT2 axis has been shown to accelerate keratinocyte migration by stimulating NF-κB signaling, which in turn induces the expression of tumor necrosis factor (TNF) and matrix metalloproteinase 9 (MMP9). It also exhibits anti-inflammatory properties by suppressing UVB-induced IL-6 synthesis in keratinocytes.
-
12(S)-HETE : In vascular endothelial cells, 12(S)-HETE activates BLT2 to promote the formation of superoxide. This leads to the synthesis of an isothromboxane-like substance that acts as a thromboxane (B8750289) receptor (TP) agonist, enhancing vasoconstriction.
-
-
Physiological and Pathophysiological Roles :
-
Wound Healing : The this compound/BLT2 axis is crucial for epidermal wound healing by promoting keratinocyte migration.
-
Vasoconstriction : Both this compound and 12(S)-HETE enhance angiotensin II-induced vasoconstriction through a BLT2-mediated mechanism.
-
Inflammation : The 12(S)-HETE/BLT2 signaling pathway is implicated in the pathogenesis of asthmatic airway inflammation. Conversely, this compound can exert anti-inflammatory effects.
-
Signaling Pathway Visualization
The following diagram illustrates the differential signaling pathways activated by this compound and 12-HETE upon binding to the BLT2 receptor.
Caption: Differential signaling of this compound and 12-HETE via the BLT2 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (IC₅₀) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation :
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Binding Procedure :
-
In a 96-well plate, incubate a fixed amount of CHO-BLT2 cell membrane preparation with a constant concentration of [³H]LTB₄ (e.g., 5 nM).
-
Add increasing concentrations of unlabeled competitor ligands (this compound, 12-HETE, or unlabeled LTB₄).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled LTB₄) from total binding. Data is then plotted to determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
-
Procedure :
-
Plate BLT2-expressing cells (e.g., CHO-BLT2 or HEK293-BLT2) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist (this compound or 12-HETE) and monitor the change in fluorescence intensity over time.
-
The peak increase in fluorescence corresponds to the maximal calcium response. Plot the dose-response curve to calculate the EC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the ERK/MAPK pathway, a common downstream signaling event for many GPCRs.
-
Procedure :
-
Culture BLT2-expressing cells and serum-starve them for several hours (4-12 h) to reduce basal ERK phosphorylation.
-
Stimulate the cells with the desired concentrations of this compound or 12-HETE for various time points (e.g., 5-30 minutes).
-
Immediately lyse the cells on ice with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Densitometry is used to quantify the ratio of p-ERK to total ERK.
-
Experimental Workflow Visualization
The diagram below outlines the key steps in a typical radioligand displacement assay.
Caption: Workflow for a competitive radioligand binding assay.
References
Validating 12(S)-HHT Activity: A Comparative Guide Using BLT2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 12(S)-hydroxyeicosatetraenoic acid (12S-HHT) in wild-type versus BLT2 knockout (KO) mice. The data presented herein demonstrates the critical role of the BLT2 receptor in mediating the physiological effects of this compound, thereby offering a robust framework for validating its activity and exploring its therapeutic potential.
Introduction to the this compound/BLT2 Signaling Axis
BLT2 knockout mice serve as an invaluable tool for unequivocally validating the BLT2-mediated activities of this compound. By comparing the physiological responses of wild-type mice with those lacking the BLT2 receptor, researchers can dissect the specific contributions of this signaling pathway.
Comparative Analysis of this compound Activity in Wild-Type vs. BLT2 KO Mice
The following sections present quantitative data from key experimental models that highlight the differential effects of this compound in the presence and absence of the BLT2 receptor.
Cutaneous Wound Healing
The this compound/BLT2 axis plays a significant role in accelerating skin wound healing, primarily by promoting the migration of keratinocytes. Studies using a murine excisional wound healing model have demonstrated a delayed wound closure rate in BLT2 KO mice compared to their wild-type counterparts.
Table 1: Comparison of Wound Closure Rates in Wild-Type and BLT2 KO Mice
| Days Post-Wounding | Wild-Type (% of Original Wound Area) | BLT2 KO (% of Original Wound Area) |
| 2 | 85.3 ± 3.1 | 95.1 ± 2.8* |
| 4 | 52.6 ± 4.5 | 75.4 ± 5.2 |
| 6 | 25.1 ± 3.9 | 48.7 ± 6.1 |
| 8 | 5.2 ± 1.8 | 22.3 ± 4.9** |
*p < 0.05, **p < 0.01 vs. Wild-Type. Data are presented as mean ± SEM.
Furthermore, aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes and thus reduces this compound production, delays wound healing in wild-type mice but has no further effect in BLT2 KO mice, confirming that the effects of endogenous this compound on wound healing are mediated through BLT2.
Table 2: Effect of Aspirin on Wound Closure in Wild-Type and BLT2 KO Mice (Day 5 Post-Wounding)
| Treatment | Wild-Type (% of Original Wound Area) | BLT2 KO (% of Original Wound Area) |
| Vehicle | 40.2 ± 3.7 | 65.8 ± 4.1** |
| Aspirin | 62.5 ± 5.3* | 68.1 ± 3.9 |
*p < 0.05 vs. Vehicle in Wild-Type, **p < 0.01 vs. Wild-Type Vehicle. Data are presented as mean ± SEM.
In vitro scratch assays using primary keratinocytes further support these findings, showing that this compound enhances the migration of wild-type keratinocytes but has no effect on BLT2 KO keratinocytes.
Table 3: In Vitro Keratinocyte Migration (Scratch Assay)
| Treatment | Wild-Type Keratinocytes (% Wound Closure at 24h) | BLT2 KO Keratinocytes (% Wound Closure at 24h) |
| Vehicle | 35.2 ± 4.1 | 36.5 ± 3.8 |
| This compound (10 nM) | 68.7 ± 5.5* | 38.1 ± 4.2 |
*p < 0.01 vs. Vehicle in Wild-Type. Data are presented as mean ± SEM.
Intestinal Inflammation (Colitis)
The this compound/BLT2 axis is also implicated in maintaining intestinal epithelial barrier function. Studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a well-established model for inflammatory bowel disease (IBD), are crucial for investigating this role. While specific quantitative data directly comparing the effects of this compound in BLT2 KO and wild-type mice in a colitis model is emerging, it is established that BLT2 deficiency exacerbates DSS-induced colitis. This is typically measured by the Disease Activity Index (DAI), which includes parameters like weight loss, stool consistency, and bleeding, as well as by measuring colon length (shortening indicates more severe inflammation).
Table 4: Representative Data for DSS-Induced Colitis in Wild-Type vs. BLT2 KO Mice (Day 7)
| Parameter | Wild-Type | BLT2 KO |
| Disease Activity Index (DAI) | 2.5 ± 0.3 | 3.8 ± 0.4 |
| Colon Length (cm) | 7.2 ± 0.4 | 5.8 ± 0.5 |
| Histological Score | 4.1 ± 0.6 | 6.5 ± 0.8* |
*p < 0.05 vs. Wild-Type. Data are presented as mean ± SEM. (Representative data based on typical outcomes in similar knockout studies).
Mast Cell Migration
Mast cells play a key role in inflammatory and allergic responses. This compound has been shown to be a potent chemoattractant for mast cells, an effect mediated through the BLT2 receptor. This can be validated using a Boyden chamber chemotaxis assay, comparing the migratory response of bone marrow-derived mast cells (BMMCs) from wild-type and BLT2 KO mice towards a this compound gradient.
Table 5: Mast Cell Chemotaxis in Response to this compound
| Cell Type | Chemoattractant | Migrated Cells (per high-power field) |
| Wild-Type BMMCs | Vehicle | 15 ± 3 |
| Wild-Type BMMCs | This compound (10 nM) | 85 ± 9* |
| BLT2 KO BMMCs | Vehicle | 14 ± 4 |
| BLT2 KO BMMCs | This compound (10 nM) | 18 ± 5 |
*p < 0.001 vs. Vehicle in Wild-Type. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Excisional Wound Healing Model
Objective: To evaluate the in vivo effect of this compound/BLT2 signaling on the rate of cutaneous wound closure.
Materials:
-
8-12 week old male wild-type and BLT2 KO mice.
-
Anesthetic (e.g., isoflurane).
-
Hair clippers and depilatory cream.
-
Surgical scissors, forceps, and a 4 mm biopsy punch.
-
Ruler or digital caliper.
-
Aspirin (for treatment groups).
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal skin and apply depilatory cream to remove remaining hair.
-
Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.
-
For treatment groups, administer aspirin in the drinking water at a concentration of 0.1 mg/mL, starting 3 days prior to wounding.
-
Photograph the wounds daily with a ruler for scale.
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of the original wound area remaining at each time point.
-
On selected days, euthanize a subset of mice and harvest the wound tissue for histological analysis (e.g., H&E staining to measure re-epithelialization).
DSS-Induced Colitis Model
Objective: To assess the role of the this compound/BLT2 axis in intestinal inflammation.
Materials:
-
8-12 week old male wild-type and BLT2 KO mice.
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000.
-
Animal balance.
-
Fecal occult blood test kit.
Procedure:
-
Record the initial body weight of each mouse.
-
Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive regular drinking water.
-
Monitor the mice daily for:
-
Body weight loss.
-
Stool consistency (0: normal, 2: loose stools, 4: diarrhea).
-
Presence of blood in the stool (0: negative, 2: positive, 4: gross bleeding).
-
-
Calculate the Disease Activity Index (DAI) as the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
-
At the end of the experiment (Day 7), euthanize the mice.
-
Excise the colon from the cecum to the anus and measure its length.
-
Fix a portion of the distal colon in 10% formalin for histological analysis to assess tissue damage, inflammatory cell infiltration, and crypt loss.
Mast Cell Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the in vitro chemotactic response of mast cells to this compound and validate the role of BLT2.
Materials:
-
Bone marrow-derived mast cells (BMMCs) cultured from wild-type and BLT2 KO mice.
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
This compound.
-
Microscope and hemocytometer or automated cell counter.
Procedure:
-
Culture BMMCs from the bone marrow of wild-type and BLT2 KO mice.
-
Starve the BMMCs in serum-free medium for 4-6 hours prior to the assay.
-
Prepare a solution of this compound (e.g., 10 nM) in chemotaxis buffer and add it to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to the negative control wells.
-
Resuspend the starved BMMCs in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 4 hours.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope.
Signaling Pathways and Experimental Workflows
This compound/BLT2 Signaling Pathway
Caption: The this compound/BLT2 signaling cascade.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for validating this compound activity.
References
12S-HHT: A Superior Biomarker for Cyclooxygenase Activity
For researchers, scientists, and drug development professionals, accurately monitoring cyclooxygenase (COX) activity is paramount. While several biomarkers exist, 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is emerging as a robust and reliable indicator of both COX-1 and COX-2 activity, offering distinct advantages over traditional markers like thromboxane (B8750289) B2 (TXB2) and various prostaglandins.
This guide provides a comprehensive comparison of this compound with other COX activity biomarkers, supported by experimental data. It also details the methodologies for their measurement and visualizes the key biological and experimental pathways.
Unveiling this compound: A Direct Product of COX Activity
This compound is a C17 fatty acid produced from the breakdown of the prostaglandin (B15479496) endoperoxide PGH2, a central intermediate in the cyclooxygenase pathway.[1][2] Both COX-1 and COX-2 enzymes convert arachidonic acid into PGH2.[2] While traditionally considered a byproduct of thromboxane A2 (TXA2) synthesis, recent evidence demonstrates that this compound can be generated independently of thromboxane A synthase (TXAS), the enzyme that converts PGH2 to TXA2.[1] This dual-pathway formation makes this compound a direct and dependable measure of upstream COX activity.
Comparative Analysis: this compound vs. Other COX Biomarkers
The utility of a biomarker is defined by its specificity and reliability in reflecting enzymatic activity. The following tables summarize quantitative data comparing this compound with other commonly used COX biomarkers.
Table 1: Comparison of this compound and Thromboxane B2 (TXB2) Production in Human Platelets
| Condition | This compound (pmol/10^8 platelets) | TXB2 (pmol/10^8 platelets) | Data Source |
| Thrombin Stimulation | 150 ± 20 | 120 ± 15 | [1] |
| Thrombin + Ozagrel (TXAS inhibitor) | 30 ± 5 | < 5 |
This data demonstrates that while TXB2 production is almost completely abolished in the presence of a TXAS inhibitor, a significant amount of this compound is still produced, highlighting its TXAS-independent generation and its direct link to COX activity.
Table 2: Eicosanoid Production in Activated Rabbit Blood Monocytes
| Eicosanoid | Relative Abundance | Data Source |
| Prostaglandin D2 (PGD2) | ++++ | |
| 12-HHT | +++ | |
| Thromboxane B2 (TXB2) | +++ | |
| 12-/15-HETE | +++ | |
| Prostaglandin E2 (PGE2) | ++ |
This study shows that this compound is a major metabolite of arachidonic acid in monocytes, produced at levels comparable to or exceeding other significant COX-derived products.
Table 3: COX-2 Dependent Eicosanoid Production in Human Colon Carcinoma Cells (HCA-7)
| Condition | 12-HHT (pmol/mg protein) | PGE2 (pmol/mg protein) | Data Source |
| Untreated | ~150 | ~250 | |
| Celecoxib (COX-2 inhibitor) | ~25 | ~50 | |
| Indomethacin (COX-1/2 inhibitor) | < 25 | < 50 |
This data illustrates that this compound levels are significantly reduced by COX-2 specific and non-specific inhibitors, confirming its utility as a biomarker for COX-2 activity.
Experimental Protocols
Accurate quantification of this compound and other eicosanoids is crucial for reliable biomarker analysis. The following is a detailed methodology for the analysis of these compounds from cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of Eicosanoids from Cell Culture Supernatants
1. Sample Preparation: a. Collect cell culture supernatant. b. To 1 mL of supernatant, add 10 µL of an internal standard mix (containing deuterated standards of this compound, TXB2, PGE2, etc.). c. Acidify the sample to pH 3.5 with 1M HCl.
2. Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with 1 mL of 15% methanol in water. d. Elute the eicosanoids with 1 mL of methyl formate. e. Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.01% formic acid). b. Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (water with 0.01% formic acid) and mobile phase B (acetonitrile with 0.01% formic acid). d. Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for this compound and other targeted eicosanoids.
Visualizing the Pathways
To better understand the biochemical and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Cyclooxygenase signaling pathway leading to the formation of this compound.
Caption: Experimental workflow for the analysis of this compound and other eicosanoids.
Conclusion
References
Validating the Pro-Healing Efficacy of 12(S)-HHT in Human Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) with other alternatives in promoting wound healing, supported by experimental data. It delves into the molecular mechanisms of this compound and offers detailed experimental protocols for its validation in human tissue models.
Introduction to this compound and its Pro-Healing Role
12(S)-hydroxyheptadecatrienoic acid (this compound) is a lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][3] Initially considered an inert byproduct of thromboxane (B8750289) A2 synthesis, recent studies have identified this compound as a potent pro-healing agent.[2][4] It functions as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor highly expressed in epidermal keratinocytes. The activation of the this compound/BLT2 axis has been shown to accelerate keratinocyte migration, a critical step in the re-epithelialization phase of wound healing. This discovery has positioned this compound as a promising therapeutic candidate for managing and accelerating the healing of various wounds, including chronic and intractable ones like diabetic ulcers.
Comparative Performance of this compound
The pro-healing effects of this compound have been benchmarked against baseline conditions and in the context of inhibitors. While direct comparative studies with specific alternative pro-healing agents are emerging, the existing data robustly supports its efficacy.
Table 1: Effect of this compound on Keratinocyte Migration (In Vitro Scratch Assay)
| Treatment Condition | Cell Type | Wound Closure Rate (% of control) | Key Findings | Reference |
| 1 nM this compound | Wild-Type (WT) Mouse Primary Keratinocytes | ~150% | Significantly enhanced migration compared to untreated cells. | |
| 1 nM this compound | BLT2 Knockout (KO) Mouse Primary Keratinocytes | No significant change | Demonstrates the BLT2-dependency of this compound's effect. | |
| This compound | HaCaT-BLT2 (Human Keratinocyte cell line overexpressing BLT2) | Increased migration | Confirms the role of BLT2 in mediating this compound's pro-migratory effect. | |
| BLT2 Agonist | HaCaT-BLT2 | Accelerated migration | A synthetic BLT2 agonist mimics the effect of this compound. | |
| BLT2 Antagonist (LY255283) | HaCaT-BLT2 | Inhibited migration | Further confirms the necessity of BLT2 signaling. |
Table 2: In Vivo Wound Healing Assessment in Mouse Models
| Animal Model | Treatment/Condition | Outcome Measure | Result | Reference |
| BLT2 Wild-Type (WT) Mice | Skin Punch Biopsy | Wound Closure Rate | Normal Healing | |
| BLT2 Knockout (KO) Mice | Skin Punch Biopsy | Wound Closure Rate | Delayed wound closure and impaired re-epithelialization. | |
| WT Mice + Aspirin | Skin Punch Biopsy | This compound Levels & Wound Closure | Reduced this compound production and delayed wound healing. | |
| Diabetic Mice | Topical BLT2 Agonist | Wound Closure Rate | Accelerated wound closure. | |
| BLT2 KO Mice | Corneal Wound | Wound Healing Rate | Delayed corneal wound healing compared to WT mice. | |
| WT Mice + Diclofenac (NSAID) | Corneal Wound | This compound Levels & Wound Healing | Attenuated this compound production and significantly delayed corneal wound healing. |
Signaling Pathway of this compound in Keratinocytes
The pro-migratory effect of this compound is mediated through a specific signaling cascade within keratinocytes. Upon binding to its receptor, BLT2, this compound initiates a downstream pathway that involves the activation of NF-κB. This, in turn, upregulates the expression of Tumor Necrosis Factor α (TNF-α) and Matrix Metalloproteinases (MMPs), particularly MMP9. These proteins are crucial for extracellular matrix remodeling and facilitating cell movement, thereby accelerating wound closure.
Caption: this compound signaling pathway in keratinocytes.
Experimental Protocols for Validation
To validate the pro-healing effects of this compound in human tissue, a combination of in vitro and ex vivo/in vivo models is recommended.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study directional cell migration in vitro.
Objective: To quantify the effect of this compound on the migration rate of human keratinocytes.
Materials:
-
Human primary epidermal keratinocytes or HaCaT cell line
-
Appropriate cell culture medium and supplements
-
This compound (and vehicle control, e.g., ethanol)
-
BLT2 agonist and antagonist (for mechanistic studies)
-
Sterile pipette tips (p200 or p1000) or a dedicated scratch tool
-
Phase-contrast microscope with a camera and image analysis software
Procedure:
-
Culture human keratinocytes in a multi-well plate until a confluent monolayer is formed.
-
Create a "wound" by gently scratching the monolayer with a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or controls (vehicle, BLT2 agonist/antagonist).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Quantify the wound area at each time point using image analysis software. The rate of wound closure is an indicator of cell migration.
Caption: Workflow for the in vitro scratch assay.
Human Skin Explant Culture Model
This ex vivo model provides a more physiologically relevant environment to study wound healing.
Objective: To assess the effect of this compound on re-epithelialization in a human skin model.
Materials:
-
Freshly obtained human skin tissue (e.g., from elective surgeries)
-
Biopsy punch (e.g., 4 mm)
-
Culture medium for skin explants (e.g., DMEM with supplements)
-
This compound and vehicle control
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)
Procedure:
-
Create full-thickness wounds on the skin explants using a biopsy punch.
-
Place the wounded explants in a culture dish at the air-liquid interface.
-
Treat the explants with medium containing this compound or vehicle control.
-
Culture the explants for a defined period (e.g., 7-14 days), changing the medium regularly.
-
At the end of the culture period, fix the tissue in formalin, embed in paraffin, and section for histological analysis.
-
Stain sections with hematoxylin and eosin (H&E) to visualize the extent of re-epithelialization by measuring the length of the migratory epithelial tongue.
Alternatives and Comparative Landscape
While this compound shows significant promise, the field of wound healing encompasses a variety of therapeutic approaches.
-
Growth Factors: Platelet-derived growth factor (PDGF), Transforming growth factor-beta (TGF-β), and Fibroblast growth factor (FGF) are well-established pro-healing agents that stimulate cell proliferation, migration, and matrix deposition.
-
Specialized Pro-Resolving Mediators (SPMs): Lipids like resolvins and lipoxins actively regulate the resolution of inflammation, a critical phase of wound healing.
-
Standard of Care: Current treatments for chronic wounds often involve debridement, infection control, and the use of advanced dressings that maintain a moist wound environment. For venous leg ulcers, compression therapy is a standard intervention.
The unique advantage of this compound lies in its specific action on keratinocyte migration, directly addressing the re-epithelialization process. Its endogenous nature suggests a potentially favorable safety profile. Furthermore, the elucidation of its mechanism of action provides a clear rationale for its therapeutic development, particularly for conditions where epithelialization is impaired. The finding that common non-steroidal anti-inflammatory drugs (NSAIDs) can delay wound healing by inhibiting this compound production further underscores the physiological importance of this pathway.
Conclusion
The validation of this compound's pro-healing effects is strongly supported by a growing body of evidence. Its mechanism of action via the BLT2 receptor to enhance keratinocyte migration offers a targeted approach to accelerate wound closure. The experimental protocols outlined in this guide provide a framework for further investigation and validation in human tissues. As research progresses, this compound and synthetic BLT2 agonists hold the potential to become valuable additions to the therapeutic arsenal (B13267) for treating a wide range of cutaneous wounds.
References
Safety Operating Guide
Proper Disposal of 12S-HHT: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT) is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this compound, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.
This compound is a metabolite of arachidonic acid and is often supplied in an ethanol (B145695) solution.[1][2] Due to its chemical nature and the fact that it is classified as a "Dangerous Good for transport," specific disposal procedures must be followed to mitigate risks and ensure regulatory compliance.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin and eyes.[4] In case of accidental contact, rinse the affected area with copious amounts of water.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C17H28O3 | |
| Molar Mass | 280.408 g·mol−1 | |
| Appearance | Often supplied as a solution in ethanol | |
| Solubility | Soluble in ethanol, DMF, and DMSO. Limited solubility in aqueous solutions. | |
| Storage Temperature | Recommended storage at -20°C | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste follows the standard procedures for hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.
Experimental Protocol: Waste Segregation and Collection
-
Waste Minimization: The first step in responsible disposal is to minimize waste generation. Plan experiments to use the smallest feasible amount of this compound.
-
Designate a Hazardous Waste Container:
-
Select a clean, leak-proof container made of a material compatible with organic solvents (e.g., a high-density polyethylene (B3416737) or glass bottle with a screw cap).
-
The container should be clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
Attach a hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid" and the solvent (e.g., "in Ethanol"). Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations.
-
Include the date when the first waste is added to the container.
-
-
Waste Collection:
-
Carefully transfer all waste containing this compound, including unused solutions, contaminated solvents, and rinsates from cleaning laboratory glassware, into the designated hazardous waste container.
-
Do not mix this compound waste with incompatible chemicals such as acids or bases.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated and properly labeled satellite accumulation area.
-
The storage area should be well-ventilated and away from heat sources or direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal of Empty Containers:
-
Empty this compound containers must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate must be collected and added to the hazardous waste container.
-
After triple rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream for chemically contaminated items.
-
-
Arranging for Pickup:
-
Once the waste container is full (do not exceed 90% capacity) or has been accumulating for the maximum allowed time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 12S-HHT
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 12(S)-Hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT), including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage.
| Property | Value | Source |
| CAS Number | 54397-84-1 | [1][2] |
| Molecular Formula | C₁₇H₂₈O₃ | |
| Molecular Weight | 280.4 g/mol | |
| Appearance | Typically a solid or provided as a solution in a solvent (e.g., ethanol) | |
| Storage Temperature | Solution at -20°C for up to 2 years |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Chemically resistant gloves (e.g., Nitrile) tested against the transport solvent. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Preparation of Solutions and Aliquoting | - Gloves: Double gloving with chemically resistant gloves (e.g., Nitrile). - Eye and Face Protection: Safety goggles and a face shield to protect against splashes. - Body Protection: Impermeable, long-sleeved gown with closed cuffs. - Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of aerosols or vapors from the solvent. |
| Experimental Use (Cell Culture, etc.) | - Gloves: Chemically resistant gloves. - Eye Protection: Safety glasses or goggles. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Double gloving with heavy-duty, chemically resistant gloves. - Eye and Face Protection: Safety goggles and a face shield. - Body Protection: Impermeable gown or coveralls. - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the size and nature of the spill. |
| Waste Disposal | - Gloves: Chemically resistant gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Operational and Disposal Plan
Adherence to a strict operational workflow is critical for the safe handling and disposal of this compound.
1. Pre-Experiment Preparation:
-
Consult Safety Resources: Before handling, review all available safety information, including supplier documentation and this guide.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
2. Handling and Experimental Procedures:
-
Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) to prevent cross-contamination.
-
Minimize Aerosol Generation: When preparing solutions, add solids to liquids slowly and avoid vigorous shaking.
-
Prudent Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.
3. Spill Management:
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean and Decontaminate: Clean the affected area according to your institution's established procedures for chemical spills.
4. Waste Disposal:
-
Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Containerize Waste: Place all contaminated solid and liquid waste into clearly labeled, sealed containers.
-
Follow Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's and local regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
